2-Pentylcyclohexanone
Overview
Description
2-Pentylcyclohexanone is an organic compound with the molecular formula C({11})H({20})O It is a ketone, characterized by a cyclohexane ring substituted with a pentyl group and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pentylcyclohexanone can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with pentyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: On an industrial scale, this compound can be produced via catalytic hydrogenation of 2-pentylphenol. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The hydrogenation reaction converts the phenol group to a cyclohexanone structure.
Chemical Reactions Analysis
Types of Reactions: 2-Pentylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxime using hydroxylamine hydrochloride in the presence of a base.
Reduction: The compound can be reduced to 2-pentylcyclohexanol using reducing agents like lithium aluminum hydride (LiAlH({4})).
Substitution: Halogenation reactions can occur at the alpha position relative to the carbonyl group using halogenating agents such as bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Hydroxylamine hydrochloride, base (e.g., sodium hydroxide), aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH({4})), anhydrous ether or THF.
Substitution: Bromine or chlorine, acetic acid or other solvents.
Major Products:
Oxidation: this compound oxime.
Reduction: 2-Pentylcyclohexanol.
Substitution: Alpha-halo-2-pentylcyclohexanone.
Scientific Research Applications
2-Pentylcyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones. It serves as a model substrate for investigating the specificity and activity of various enzymes.
Medicine: Research into the pharmacological properties of this compound and its derivatives is ongoing
Industry: In industrial chemistry, this compound is used as a precursor for the synthesis of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which 2-pentylcyclohexanone exerts its effects depends on the specific reaction or application. In enzymatic reactions, it typically acts as a substrate that undergoes transformation through the catalytic action of the enzyme. The carbonyl group in the compound is often the site of reactivity, participating in nucleophilic addition or substitution reactions. The molecular targets and pathways involved vary depending on the specific biological or chemical context.
Comparison with Similar Compounds
2-Pentylcyclohexanone can be compared with other similar compounds such as:
Cyclohexanone: Lacks the pentyl group, making it less hydrophobic and altering its reactivity.
2-Phenylcyclohexanone: Contains a phenyl group instead of a pentyl group, which significantly changes its chemical properties and applications.
2-Methylcyclohexanone: Has a methyl group instead of a pentyl group, resulting in different steric and electronic effects.
Uniqueness: The presence of the pentyl group in this compound imparts unique hydrophobic characteristics and influences its reactivity compared to other cyclohexanone derivatives. This makes it particularly useful in applications where hydrophobic interactions are important.
By understanding the properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.
Properties
IUPAC Name |
2-pentylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-2-3-4-7-10-8-5-6-9-11(10)12/h10H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJMXERXJQAWSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20865633 | |
Record name | 2-Pentylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20865633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32362-97-3 | |
Record name | 2-Pentylcyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32362-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pentylcyclohexan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032362973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pentylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20865633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-pentylcyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.363 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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